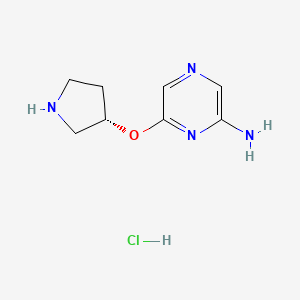
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride is a compound that features a pyrrolidine ring and a pyrazine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyrazine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride typically involves the construction of the pyrrolidine and pyrazine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of a pyrazine derivative with a pyrrolidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency . Additionally, continuous flow reactors might be used to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the presence of a catalyst or under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a ketone or an aldehyde, while reduction might produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents.
Uniqueness
(S)-6-(Pyrrolidin-3-yloxy)pyrazin-2-amine hydrochloride is unique due to its specific combination of pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Propiedades
Fórmula molecular |
C8H13ClN4O |
|---|---|
Peso molecular |
216.67 g/mol |
Nombre IUPAC |
6-[(3S)-pyrrolidin-3-yl]oxypyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2,(H2,9,12);1H/t6-;/m0./s1 |
Clave InChI |
VFNDARWIDMUZRS-RGMNGODLSA-N |
SMILES isomérico |
C1CNC[C@H]1OC2=NC(=CN=C2)N.Cl |
SMILES canónico |
C1CNCC1OC2=NC(=CN=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


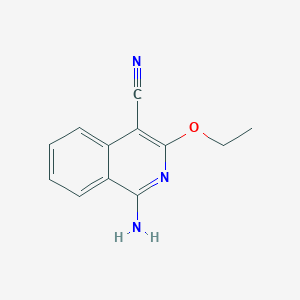


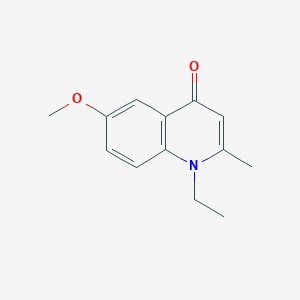
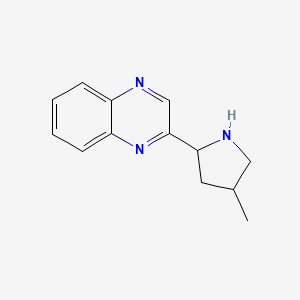

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)
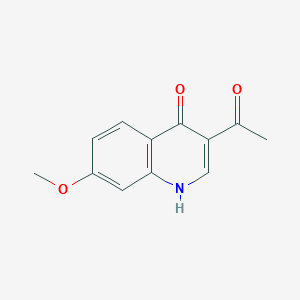
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

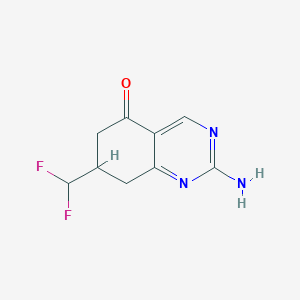
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
